

# A Researcher's Guide to Selective ALK2 Inhibition: ML347 vs. DMH1

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ML347     |           |
| Cat. No.:            | B15544788 | Get Quote |

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I bone morphogenetic protein (BMP) receptor that plays a critical role in various physiological processes, including embryonic development, bone formation, and cellular differentiation.[1][2][3] Dysregulation of the ALK2 signaling pathway is implicated in several diseases, most notably in the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP).[2] Consequently, the development of potent and selective ALK2 inhibitors is of significant interest for both basic research and therapeutic applications.

This guide provides an objective comparison of two commonly used small molecule inhibitors of ALK2: **ML347** and DMH1. We will examine their biochemical potency, selectivity profiles, and cellular activity, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their studies.

### **Comparative Analysis: Potency and Selectivity**

The primary distinction between **ML347** and DMH1 lies in their selectivity profiles against other BMP type I receptors, particularly ALK3 (BMPR1A).

**ML347** is a highly potent and selective ALK2 inhibitor.[4][5][6] Developed through a medicinal chemistry effort to improve upon earlier generations of BMP inhibitors, it demonstrates exceptional selectivity for ALK2 over the closely related ALK3 kinase.[4][5] Biochemical assays show that **ML347** inhibits ALK2 with a half-maximal inhibitory concentration (IC50) of 32 nM.[4] [5][7] Its key advantage is its significantly weaker activity against ALK3 (IC50 = 10,800 nM),



affording it a selectivity ratio of over 300-fold.[4][5] This makes **ML347** an invaluable tool for specifically interrogating ALK2 function without the confounding effects of ALK3 inhibition.

DMH1, a dorsomorphin homolog, is also a potent inhibitor of BMP signaling.[8][9] However, it displays a different selectivity profile. While it effectively inhibits ALK2 with a reported IC50 in the range of 108 nM, it is considerably less selective against other BMP type I receptors compared to ML347.[8][10] Notably, DMH1 is also a potent inhibitor of ALK1 and ALK3.[9][10] This broader activity profile means that effects observed using DMH1 may not be solely attributable to ALK2 inhibition. One study also noted that the potency and selectivity of DMH1 observed in biochemical assays were less pronounced in cell-based assays.[11]

### **Data Presentation**

The following tables summarize the quantitative data for **ML347** and DMH1 based on in vitro biochemical kinase assays.

Table 1: Biochemical Potency and Selectivity of ML347 vs. DMH1 (IC50, nM)

| Target Kinase | ML347 (IC50 nM) | DMH1 (IC50 nM) | Key Difference                   |
|---------------|-----------------|----------------|----------------------------------|
| ALK2 (ACVR1)  | 32[4][5][7]     | 107.9[8][10]   | ML347 is ~3.4x more potent       |
| ALK1 (ACVRL1) | 46[5][7]        | 27[10]         | DMH1 is more potent              |
| ALK3 (BMPR1A) | 10,800[4][5]    | <5[10]         | >2000x difference in selectivity |
| ALK6 (BMPR1B) | 9,830[4][5]     | 47.6[10]       | >200x difference in selectivity  |
| ALK5 (TGFβR1) | Inactive        | Inactive[8]    | Both are selective against ALK5  |
| KDR (VEGFR2)  | >19,700[4][5]   | Inactive[8]    | Both are selective against KDR   |

Data compiled from multiple sources. Absolute IC50 values may vary slightly between different assay conditions.



## **ALK2 Signaling Pathway and Inhibition**

The canonical ALK2 signaling pathway is initiated by the binding of a BMP ligand, which induces the formation of a heterotetrameric complex between type I (ALK2) and type II (e.g., BMPR2) receptors.[1] The type II receptor kinase then phosphorylates and activates ALK2. Activated ALK2 propagates the signal by phosphorylating the receptor-regulated SMADs (R-SMADs): SMAD1, SMAD5, and SMAD8.[1][2] These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. **ML347** and DMH1 act as ATP-competitive inhibitors, binding to the kinase domain of ALK2 to prevent the phosphorylation of SMAD1/5/8.[8]

Caption: Canonical ALK2 signaling pathway and points of inhibition by ML347 and DMH1.

# Experimental Protocols In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol is a generalized method for determining the IC50 value of an inhibitor against purified ALK2 kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed during a kinase reaction.[12] The amount of ADP is directly proportional to kinase activity.

#### Materials:

- Purified recombinant ALK2 enzyme
- Substrate (e.g., Myelin Basic Protein or Casein)
- ATP solution
- Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[12]
- Test Inhibitors (ML347, DMH1) serially diluted in DMSO
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)



• White, opaque 96-well or 384-well plates

#### Procedure:

- Prepare Reagents: Thaw all reagents on ice. Prepare the 1x Kinase Assay Buffer. Dilute the ALK2 enzyme and substrate to their desired working concentrations in Kinase Assay Buffer.
- Inhibitor Plating: Add 1  $\mu$ L of serially diluted inhibitor (or DMSO for control wells) to the wells of the assay plate.
- Enzyme Addition: Add 2  $\mu$ L of the diluted ALK2 enzyme solution to each well. Incubate for 10-15 minutes at room temperature.
- Initiate Kinase Reaction: Add 2 μL of a substrate/ATP mixture to each well to start the reaction.[12] The final ATP concentration should be close to its Km for ALK2.
- Incubation: Shake the plate gently and incubate at 30°C for 45-120 minutes.[12][13]
- Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[12]
- Detect ADP: Add 10  $\mu$ L of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via luciferase. Incubate for 30-45 minutes at room temperature, protected from light.[13]
- Read Luminescence: Measure the luminescence signal using a plate reader.
- Data Analysis: Subtract the "no enzyme" blank value from all readings. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

# Western Blot for Phospho-SMAD1/5 Inhibition in Cells

This protocol determines the ability of an inhibitor to block ligand-induced SMAD1/5 phosphorylation in a cellular context.



Principle: Western blotting uses specific antibodies to detect the levels of phosphorylated SMAD1/5 (pSMAD1/5) in cell lysates. A decrease in the pSMAD1/5 signal in the presence of an inhibitor indicates target engagement and pathway inhibition.

#### Materials:

- Cell line responsive to BMP signaling (e.g., C2C12, HEK293)
- Cell culture medium and serum
- BMP ligand (e.g., BMP4 or Activin A)[14]
- Test Inhibitors (ML347, DMH1)
- Lysis Buffer (e.g., RIPA buffer) with added protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels, running buffer, and transfer buffer
- PVDF or nitrocellulose membrane
- Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary Antibodies: Rabbit anti-phospho-SMAD1/5/8, Rabbit anti-total SMAD1
- Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH
- Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
- Enhanced Chemiluminescence (ECL) substrate

#### Procedure:

Cell Culture and Starvation: Plate cells and grow to ~80% confluency. The day before the
experiment, reduce the serum concentration in the media (e.g., to 0.5% FBS) and incubate
overnight to starve the cells and reduce basal signaling.



- Inhibitor Pre-treatment: Pre-treat the starved cells with various concentrations of ML347 or DMH1 (and a DMSO vehicle control) for 1-2 hours.
- Ligand Stimulation: Add the BMP ligand (e.g., 50 ng/mL BMP4) to the wells (except for the unstimulated control) and incubate for 30-60 minutes.
- Cell Lysis: Aspirate the media and wash cells once with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.
- Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.
- Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run to separate proteins by size.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with Blocking Buffer for 1 hour at room temperature.
  - Incubate the membrane with primary antibody against pSMAD1/5/8 (diluted in blocking buffer) overnight at 4°C.
  - Wash the membrane 3 times with TBST.
  - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash 3 times with TBST.
- Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager.
- Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total SMAD1 and a loading control like β-actin.



# **Summary and Conclusion**

Both **ML347** and DMH1 are effective inhibitors of the ALK2 kinase. The choice between them should be guided by the specific research question.

- For studies requiring unambiguous inhibition of ALK2, ML347 is the superior choice. Its
   >300-fold selectivity against ALK3 minimizes off-target effects within the BMP receptor family, ensuring that observed phenotypes can be confidently attributed to ALK2 inhibition.[4]
   [5]
- For broader inhibition of BMP type I signaling, DMH1 can be a useful tool. However, researchers must be aware of its potent activity against ALK1 and ALK3 and interpret results with caution.

In conclusion, for researchers aiming to dissect the specific biological roles of ALK2, the high selectivity of **ML347** makes it the more precise and reliable chemical probe.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accumulated Knowledge of Activin Receptor-Like Kinase 2 (ALK2)/Activin A Receptor,
   Type 1 (ACVR1) as a Target for Human Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALK2 functions as a BMP type I receptor and induces Indian hedgehog in chondrocytes during skeletal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a potent and ALK2 selective bone morphogenetic protein receptor (BMP) inhibitor Probe Reports from the NIH Molecular Libraries Program NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of a novel and selective bone morphogenetic protein receptor (BMP) inhibitor derived from the pyrazolo[1.5-a]pyrimidine scaffold of







Dorsomorphin: The discovery of ML347 as an ALK2 versus ALK3 selective MLPCN probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a potent and ALK2 selective bone morphogenetic protein receptor (BMP) inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Development of an ALK2-biased BMP type I receptor kinase inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Evaluating the inhibition of ALK2 phosphorylation of SMAD1/5 by M4K lead compounds in DIPG patient-derived cells (SU-DIPG-IV, HSJD-DIPG-007, HSJD-DIPG-018 and SU-DIPG-XXI) – openlabnotebooks.org [openlabnotebooks.org]
- To cite this document: BenchChem. [A Researcher's Guide to Selective ALK2 Inhibition: ML347 vs. DMH1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544788#ml347-vs-dmh1-for-selective-alk2-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com